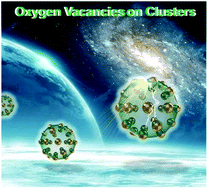Atomically dispersed and oxygen deficient CuO clusters as an extremely efficient heterogeneous catalyst†
Nanoscale Pub Date: 2022-02-07 DOI: 10.1039/D1NR08011C
Abstract
Preparation of high-density and atomically-dispersed clusters is of great importance yet remains a formidable challenge, which precludes rational design of high-performance, ultrasmall heterogeneous catalysts for alleviating the energy and environmental crises. In this study, we demonstrated an appealing non-equilibrium growth model to give sub-2 nm CuO clusters not from the growth of nuclei but from the top-down growth of metastable bulk crystals. These CuO clusters have high density and intriguingly uniform orientation, and are atomically scattered on an inactive ultrathin AlOOH substrate, which has been driven by the lattice matching between the CuO clusters and the utlrathin AlOOH substrate. The catalytic activity of CuO clusters, with the hydrogenation of 4-nitrophenol as a model reaction, proved to be extremely efficient and showed a rate constant of 130.0 s−1 g−1, outperforming the commercial Pd/C catalysts and reported state-of-the-art noble-metal catalysts (1.89–117.2 s−1 g−1). These clusters have abundant interfacial oxygen vacancies (OVs) whose concentration can be regulated, and the OVs are found to be essential, according to density functional theory (DFT) calculations, in reducing the energy barrier of catalytic reduction and significantly boosting the catalytic reaction. These findings could add to the library of crystals downsized to the atomic level and demonstrate how engineering point defects on the sub-nanometer materials help design high-efficient catalysts.


Recommended Literature
- [1] Oxidative additions to palladium(0)
- [2] Harnessing structurally unbiased ortho-benzoquinone monoimine for biomimetic oxidative [4+2] cycloaddition with enamines†
- [3] Inclusion of multiple cycling of potential in the deep neural network classification of voltammetric reaction mechanisms
- [4] A large spin-crossover [Fe4L4]8+ tetrahedral cage†‡
- [5] Hydrochlorination of acetylene catalyzed by mesoporous carbon with hierarchical assembly of polyimide nanosheets†
- [6] The hydrogen evolution reaction: from material to interfacial descriptors
- [7] Why does the cyclic pentazolate anion fail to undergo N-oxidization in oxone solution?†
- [8] Interaction of P-glycoprotein with anti-tumor drugs: the site, gate and pathway
- [9] A label-free aptamer-based biosensor for microRNA detection by the RNA-regulated fluorescence of malachite green†
- [10] Nanoarchitected graphene/copper oxide nanoparticles/MoS2 ternary thin films as highly efficient electrodes for aqueous sodium-ion batteries†










